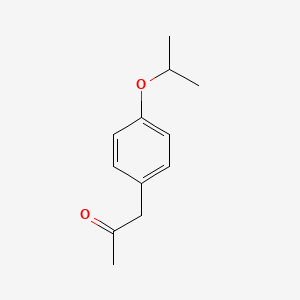

1-(4-Isopropoxyphenyl)propan-2-one

Overview

Description

The compound 1-(4-Isopropoxyphenyl)propan-2-one is structurally related to various phenylpropanone derivatives that have been studied for their chemical and biological activities. Although the specific compound is not directly examined in the provided papers, the related compounds offer insights into the potential characteristics and behaviors of 1-(4-Isopropoxyphenyl)propan-2-one.

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted phenylpropanones with various reagents. For instance, a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was prepared by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate . Similarly, 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones were synthesized by reacting 3-(4-phenoxybenzoyl)propionic acid with aryl acid hydrazides . These methods could potentially be adapted for the synthesis of 1-(4-Isopropoxyphenyl)propan-2-one by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of phenylpropanone derivatives is often analyzed using spectroscopic methods such as IR, NMR, and MS. For example, the structure of synthesized (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones was elucidated using IR, UV, 1H-NMR, and 13C-NMR spectra . Similarly, the structures of the synthesized 1-(4-phenoxyphenyl)-3-(5-(substituted aryl)-1,3,4-oxadiazol-2-yl)propan-1-ones were supported by IR, 1H- and 13C-NMR, MS data, and elemental analysis . These techniques could be employed to determine the molecular structure of 1-(4-Isopropoxyphenyl)propan-2-one.

Chemical Reactions Analysis

The chemical reactivity of phenylpropanone derivatives can be inferred from studies on similar compounds. For instance, the oxygen atoms and π-system of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one were found to be electron donor spots and active sites for electrophilic attack, as revealed by density functional theory . The polarographic behavior of pyridyl analogues of chalcone also provides insights into the reduction pathways of the carbonyl and ethylenic groups in these molecules . These findings suggest that 1-(4-Isopropoxyphenyl)propan-2-one may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylpropanone derivatives can be characterized by various parameters. Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity describe the molecule's chemical behavior . The polarographic study of chalcone analogues revealed that limiting currents and half-wave potentials are pH-dependent, indicating the influence of pH on the reduction behavior of these compounds . These studies provide a framework for understanding the physical and chemical properties of 1-(4-Isopropoxyphenyl)propan-2-one, although specific data for this compound would require direct investigation.

Safety and Hazards

properties

IUPAC Name |

1-(4-propan-2-yloxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)14-12-6-4-11(5-7-12)8-10(3)13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMPUJYWIFQALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358846 | |

| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84023-37-0 | |

| Record name | 1-(4-isopropoxyphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1298227.png)

![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)